molecular formula C22H21ClN2O2 B11355969 2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(pyridin-2-yl)acetamide

2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11355969
M. Wt: 380.9 g/mol
InChI Key: FRPRZRUZGOLFRW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethylphenyl group, and a pyridinyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with ethylbenzylamine and 2-chloropyridine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product. Quality control measures are essential to ensure the consistency and safety of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A simpler analog with similar structural features but different functional groups.

    4-(4-Chlorophenoxy)phenol: Another related compound with a phenolic group instead of an acetamide group.

Uniqueness

2-(4-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-2-17-6-8-18(9-7-17)15-25(21-5-3-4-14-24-21)22(26)16-27-20-12-10-19(23)11-13-20/h3-14H,2,15-16H2,1H3

InChI Key

FRPRZRUZGOLFRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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